REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH:9]([CH3:14])[CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[N+:16]([O-:18])=[O:17].[CH2:19]([NH2:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(O)C>[CH2:19]([NH:26][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH:9]([CH3:14])[CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[N+:16]([O-:18])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)C(C(CC(=O)O)C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.61 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 3 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to get
|
Type
|
CUSTOM
|
Details
|
The crude product is purified
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)C(C(CC(=O)O)C)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |